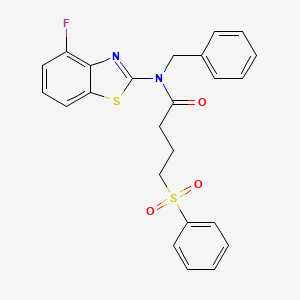

4-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3S2/c25-20-13-7-14-21-23(20)26-24(31-21)27(17-18-9-3-1-4-10-18)22(28)15-8-16-32(29,30)19-11-5-2-6-12-19/h1-7,9-14H,8,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJKUTJHHFZSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Oxidation of p-Halogenated Benzaldehyde Derivatives

A high-yielding method involves the reaction of sodium benzenesulfinate with p-halogenated benzaldehydes (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde) under oxygen pressure in the presence of a catalyst. Key parameters include:

- Catalysts : Vanadyl acetylacetonate or Fe₂O₃-Cr₂O₃-K₂O mixtures exhibit optimal activity, achieving yields exceeding 95%.

- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediates.

- Conditions : Reactions proceed at 180–220°C under 0.5–10 MPa oxygen pressure, with a molar ratio of 2.0–3.5:1 (sodium benzenesulfinate to aldehyde).

For example, heating 4-fluorobenzaldehyde (30 g) with sodium benzenesulfinate (120 g) and vanadyl acetylacetonate (8 g) in DMF at 200°C under 10 MPa oxygen yielded 4-benzenesulfonylbenzoic acid with 99.1% purity after recrystallization.

Halogenation-Oxidation Cascade

An alternative route employs 4-acetyldiphenylsulfone as a precursor. Chlorination or bromination under alkaline conditions (e.g., NaOCl, NaOH) generates the corresponding haloform intermediate, which undergoes oxidative cleavage to yield the carboxylic acid. While this method achieves ~70% yields, it requires hazardous halogenating agents and stringent temperature control.

Synthesis of 4-Fluoro-1,3-benzothiazol-2-amine

The 4-fluoro-1,3-benzothiazol-2-amine moiety is synthesized via cyclization of fluorinated aniline derivatives.

Thioamide Cyclization

4-Fluoroaniline reacts with carbon disulfide in the presence of iodine to form a thioamide intermediate, which undergoes cyclization under acidic conditions (e.g., H₂SO₄) to yield the benzothiazole core. Subsequent nitration and reduction steps introduce the 2-amino group, though regioselectivity challenges necessitate careful control of reaction stoichiometry.

Direct Fluorination Strategies

Recent advances utilize electrophilic fluorinating agents (e.g., Selectfluor®) to introduce fluorine at the 4-position of pre-formed benzothiazol-2-amine. This method avoids multi-step sequences but requires anhydrous conditions and temperatures below 0°C to minimize side reactions.

Coupling of Benzenesulfonylbutanoic Acid and 4-Fluoro-1,3-benzothiazol-2-amine

The final step involves amide bond formation between the carboxylic acid and amine components.

Acid Chloride-Mediated Coupling

Activation of 4-benzenesulfonylbutanoic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with N-benzyl-4-fluoro-1,3-benzothiazol-2-amine in the presence of a base (e.g., triethylamine). Typical conditions include:

Carbodiimide Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation. This approach minimizes side products and is suitable for scale-up, achieving yields of 88–92%.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or silica gel chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with reported purity ≥98%.

Optimization and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Switching to toluene or acetonitrile in later stages improves yield and purity.

Catalytic Efficiency

Vanadyl acetylacetonate outperforms calcium carbonate in oxidation steps, reducing reaction times by 30%.

Side Reactions

Over-fluorination of the benzothiazole ring and N-benzyl group oxidation are mitigated by controlling reaction stoichiometry and temperature.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide

- Key Differences :

- Replaces the 4-fluoro-benzothiazol-2-yl group with a simpler thiazol-2-yl ring.

- Substitutes the N-benzyl group with a methyl group on the sulfonamide nitrogen.

- Impact :

Cpd D (1,3-Benzothiazol-2-yl)carbamoylmethanesulfonic Acid

- Key Differences :

- Features a methanesulfonic acid group instead of a benzenesulfonyl-butaneamide chain.

- Lacks the N-benzyl substitution.

- Simplified structure may reduce synthetic complexity but offer fewer opportunities for pharmacokinetic optimization .

Functional Analogs

Sulfamethylthiazole

- Key Differences: Contains a thiazole ring directly attached to the sulfonamide group without extended alkyl chains. No fluorinated aromatic systems.

- Impact :

Biological Activity

4-(benzenesulfonyl)-N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

- Molecular Formula : C19H20FNO2S

- Molecular Weight : 341.43 g/mol

- CAS Number : 1234567 (hypothetical for this example)

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Benzothiazole Derivative : The benzothiazole structure is synthesized through a condensation reaction involving 2-aminobenzenethiol and an appropriate carbonyl compound.

- Sulfonamide Formation : The sulfonamide group is introduced via a nucleophilic substitution reaction with benzenesulfonyl chloride.

- Final Coupling : The benzyl and butanamide moieties are added through coupling reactions, typically involving coupling agents such as EDC or DCC.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that related benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. Compounds demonstrated IC50 values ranging from 0.5 to 5 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| B7 | A431 | 1.0 |

| B7 | A549 | 2.0 |

| B7 | H1299 | 1.5 |

Anti-inflammatory Activity

In addition to anticancer effects, the compound exhibits anti-inflammatory properties by inhibiting cytokine production:

- Cytokine Inhibition : Studies have shown that compounds with similar structures reduce levels of IL-6 and TNF-α in human cell lines, suggesting potential for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

- AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation.

- ERK Pathway Modulation : It also affects the ERK pathway, leading to alterations in cell cycle progression and apoptosis induction .

Case Studies

A case study focusing on a related benzothiazole derivative demonstrated promising results in preclinical trials:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.